molecular formula C13H17NO3S B1139350 rac Rasagiline-13C3 Mesylate CAS No. 1216757-55-9

rac Rasagiline-13C3 Mesylate

Cat. No.: B1139350
CAS No.: 1216757-55-9
M. Wt: 270.32 g/mol
InChI Key: JDBJJCWRXSVHOQ-IZHPGBHVSA-N
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Mechanism of Action

Target of Action

Rac Rasagiline-13C3 Mesylate, also known as Rasagiline 13C3 mesylate racemic, is a selective irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that regulates the metabolic degradation of catecholamines and serotonin .

Mode of Action

Rasagiline-13C3 Mesylate acts by irreversibly inhibiting MAO-B . This inhibition leads to an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

By inhibiting MAO-B, Rasagiline-13C3 Mesylate prevents the breakdown of dopamine, thereby increasing its availability . This results in enhanced dopaminergic function in the brain, which is beneficial in diseases like Parkinson’s where dopamine levels are reduced .

Pharmacokinetics

The pharmacokinetics of Rasagiline-13C3 Mesylate have been studied in healthy subjects . The study found that the bioequivalence of major pharmacokinetic parameters (AUC 0–t and AUC 0–∞) and the maximum observed serum concentration (C max) were within the acceptable range for bioequivalence . The study also found that the compound showed good tolerability and a similar safety profile under both fasting and postprandial conditions .

Result of Action

The inhibition of MAO-B by Rasagiline-13C3 Mesylate leads to increased levels of dopamine in the brain . This can result in improved motor function in patients with Parkinson’s disease . Additionally, Rasagiline-13C3 Mesylate has been shown to inhibit serum and NGF withdrawal-induced apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TVP1012 13C3 racemic involves the incorporation of carbon-13 isotopes into the Rasagiline structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of TVP1012 13C3 racemic follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent reaction conditions and purification steps to ensure the high purity and isotopic labeling of the final product .

Properties

IUPAC Name

methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-IZHPGBHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676130
Record name Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216757-55-9
Record name Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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